7-Fluoro-2-methyl-3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Fluoro-2-methyl-3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a fluorinated quinazoline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methyl-3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, including cyclization, fluorination, and coupling reactions. One common method involves the cyclization of appropriate precursors followed by nucleophilic substitution of fluorine atoms . The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-methyl-3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .
Scientific Research Applications
7-Fluoro-2-methyl-3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more effective inhibition of target enzymes. The pathways involved may include inhibition of DNA gyrase in bacteria or interference with cell signaling pathways in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: Known for their broad-spectrum antibacterial activity.
Mefloquine: Used as an antimalarial drug.
Brequinar: An antineoplastic drug with applications in transplantation medicine.
Uniqueness
7-Fluoro-2-methyl-3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, such as the presence of both a fluorine atom and a quinazoline ring. These features contribute to its enhanced biological activity and potential for diverse applications .
Properties
IUPAC Name |
7-fluoro-2-methyl-3-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O/c1-15-27-21-12-17(24)6-7-19(21)23(30)29(15)13-16-8-10-28(11-9-16)22-18-4-2-3-5-20(18)25-14-26-22/h6-7,12,14,16H,2-5,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIHZUZDGNWMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=NC=NC5=C4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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